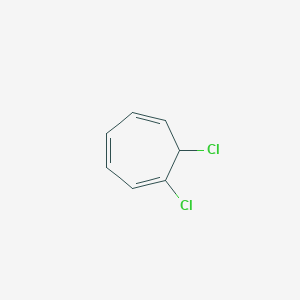![molecular formula C12H16O B14587563 3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne CAS No. 61207-98-5](/img/structure/B14587563.png)
3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne is an organic compound characterized by its unique structure, which includes both an alkyne and an alkene functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne typically involves the coupling of hex-5-en-1-ol with a hexa-1,5-diyne derivative. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an alkene in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which 3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne exerts its effects involves its interaction with various molecular targets. The compound’s alkyne and alkene groups can participate in reactions with enzymes and other biomolecules, leading to the formation of reactive intermediates. These intermediates can then interact with specific molecular pathways, influencing biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hex-3-en-1,5-diyne: A similar compound with a different substitution pattern.
(E)-Hexa-1,5-diyne-3-ene: Another related compound with a different geometric configuration
Uniqueness
3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne is unique due to its specific combination of functional groups and its potential reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
61207-98-5 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
6-hexa-1,5-diyn-3-yloxyhex-1-ene |
InChI |
InChI=1S/C12H16O/c1-4-7-8-9-11-13-12(6-3)10-5-2/h2-4,12H,1,7-11H2 |
Clé InChI |
BHQHHNLVKNOUIV-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCOC(CC#C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


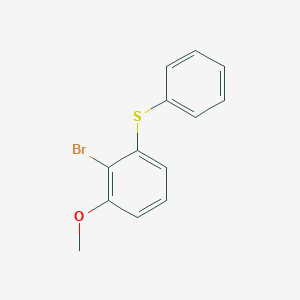
![1,1'-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine](/img/structure/B14587509.png)
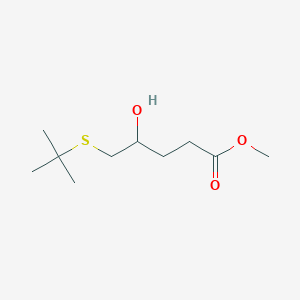

![Tributyl{[2-methyl-1-(2-methyloxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14587539.png)
![Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate](/img/structure/B14587540.png)
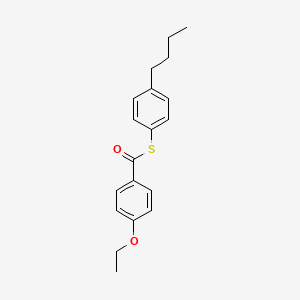
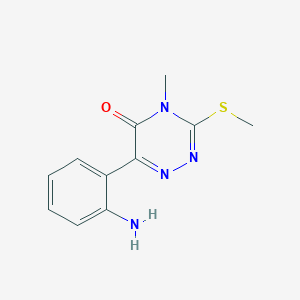
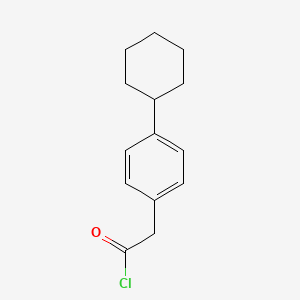
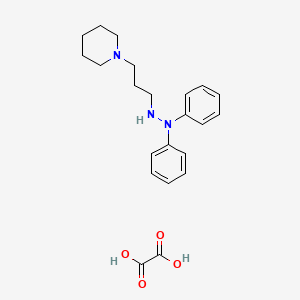

![N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14587571.png)

